molecular formula C23H35N8+3 B12793200 Bismark Brown R phosphomolybdate CAS No. 68568-65-0

Bismark Brown R phosphomolybdate

Cat. No.: B12793200
CAS No.: 68568-65-0
M. Wt: 423.6 g/mol
InChI Key: RCHOBNGIPWYDPM-UHFFFAOYSA-Q
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Description

Bismark Brown R phosphomolybdate is a compound that belongs to the class of diazo dyesIt is commonly used in histology for staining tissues and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Bismark Brown R involves the diazotization of 1,3-phenylenediamine followed by coupling with another molecule of 1,3-phenylenediamine. The reaction typically occurs in an acidic medium, where the diazonium ion formed from 1,3-phenylenediamine reacts with another molecule of 1,3-phenylenediamine to form the diazo dye .

Industrial Production Methods

Industrial production of Bismark Brown R phosphomolybdate involves the reaction of inorganic phosphate with ammonium molybdate in an acidic medium to form a phosphomolybdate complex. This complex is then combined with Bismark Brown R to form the final compound .

Chemical Reactions Analysis

Types of Reactions

Bismark Brown R phosphomolybdate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Various oxidation states of molybdenum compounds.

    Reduction: Phosphomolybdenum blue.

    Substitution: Substituted diazo compounds.

Mechanism of Action

The mechanism of action of Bismark Brown R phosphomolybdate involves the formation of a phosphomolybdate complex in an acidic medium. This complex can undergo reduction to form phosphomolybdenum blue, which is used in various analytical applications. The molecular targets and pathways involved include the interaction of the dye with cellular components, leading to specific staining patterns .

Properties

CAS No.

68568-65-0

Molecular Formula

C23H35N8+3

Molecular Weight

423.6 g/mol

IUPAC Name

4-[[3-[(2,4-diamino-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-6-methylbenzene-1,3-diamine;hydron;methane

InChI

InChI=1S/C21H24N8.2CH4/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H4/p+3

InChI Key

RCHOBNGIPWYDPM-UHFFFAOYSA-Q

Canonical SMILES

[H+].[H+].[H+].C.C.CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N)N=NC3=C(C=C(C(=C3)C)N)N

Origin of Product

United States

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